An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorobenzyl)cyclohexanone and Its Analogs
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorobenzyl)cyclohexanone and Its Analogs
Disclaimer: This document aims to provide a comprehensive overview of the physicochemical properties of 2-(4-Fluorobenzyl)cyclohexanone. However, a thorough literature search did not yield specific experimental data for this exact compound. Therefore, this guide presents available data for structurally related analogs, namely 2-(4-fluorophenyl)cyclohexanone and 2,6-bis(4-fluorobenzylidene)cyclohexanone , to provide valuable insights for researchers, scientists, and drug development professionals. The structural differences between the target compound and its analogs are highlighted for clarity.
Introduction to 2-(4-Fluorobenzyl)cyclohexanone and Its Analogs
2-(4-Fluorobenzyl)cyclohexanone belongs to the family of substituted cyclohexanones, which are important structural motifs in medicinal chemistry and materials science. The introduction of a fluorinated benzyl group is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Due to the limited availability of data for the target compound, this guide focuses on the characterization of two closely related analogs.
Structural Relationships:
The key structural difference lies in the linker between the phenyl ring and the cyclohexanone core. In the target compound, a methylene bridge separates the phenyl ring from the cyclohexanone. In 2-(4-fluorophenyl)cyclohexanone, the phenyl ring is directly attached to the cyclohexanone. 2,6-bis(4-fluorobenzylidene)cyclohexanone features two fluorobenzylidene groups attached to the cyclohexanone ring.
Physicochemical Properties
The following tables summarize the available physicochemical data for the two analog compounds. No experimental data was found for 2-(4-Fluorobenzyl)cyclohexanone.
Table 1: Physicochemical Properties of 2-(4-fluorophenyl)cyclohexanone
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃FO | [1] |
| Molecular Weight | 192.23 g/mol | [1] |
| Melting Point | 56-59 °C | [1] |
| Boiling Point | 115 °C at 0.2 mmHg | [1] |
Table 2: Computed Physicochemical Properties of 2,6-bis(4-fluorobenzylidene)cyclohexanone
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆F₂O | [2] |
| Molecular Weight | 310.3 g/mol | [2] |
| XLogP3 | 5.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 310.11692145 Da | [2] |
| Monoisotopic Mass | 310.11692145 Da | [2] |
Experimental Protocols
Due to the absence of specific experimental protocols for 2-(4-Fluorobenzyl)cyclohexanone, a representative synthesis protocol for the closely related analog, 2-(4-fluorophenyl)cyclohexanone, is provided below.
Synthesis of 2-(p-fluorophenyl)-cyclohexanone[1]
This synthesis involves a Grignard reaction between the Grignard reagent of p-fluorobromobenzene and 2-chlorocyclohexanone.
Materials:
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p-Fluorobromobenzene (210 g)
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Magnesium turnings (29.1 g)
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Anhydrous ether (850 ml)
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2-Chlorocyclohexanone (158.4 g)
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Anhydrous benzene (800 ml)
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Hydrochloric acid
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Water
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Hexane (for recrystallization)
Procedure:
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Grignard Reagent Preparation: The Grignard reagent is prepared by adding a solution of 210 g of p-fluorobromobenzene in 800 ml of anhydrous ether to 29.1 g of magnesium turnings in 50 ml of ether.
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Grignard Reaction: The prepared Grignard reagent is added, with cooling to maintain the reaction temperature below 15°C, to a solution of 158.4 g of 2-chlorocyclohexanone in 800 ml of anhydrous benzene.
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Reaction Stirring and Reflux: The reaction mixture is stirred at 25°C for 18 hours. The ether is then distilled off, and the resulting benzene solution is refluxed for 24 hours.
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Work-up: The reaction mixture is poured into a mixture of 1 liter of water and 200 ml of hydrochloric acid and then extracted with ether.
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Purification: After evaporation of the ether, the residue is distilled to yield the product. The product solidifies on standing and is recrystallized from hexane.
Yield: 117 g (51%) Boiling Point: 115 °C (at 0.2 mm) Melting Point: 56°-59° C
Spectral Data
While no specific spectral data for 2-(4-Fluorobenzyl)cyclohexanone was found, general characteristics of related compounds are discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: For 2-(4-Fluorobenzyl)cyclohexanone, one would expect to see signals corresponding to the protons on the cyclohexanone ring, the methylene bridge, and the fluorinated aromatic ring. The protons on the carbon alpha to the carbonyl group would be deshielded. The aromatic protons would likely show a characteristic splitting pattern for a para-substituted benzene ring.
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¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon (typically in the range of 200-220 ppm). Signals for the carbons of the cyclohexanone ring, the methylene bridge, and the aromatic ring would also be present. The carbon attached to the fluorine atom would show a large C-F coupling constant.
Infrared (IR) Spectroscopy: The IR spectrum of 2-(4-Fluorobenzyl)cyclohexanone is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aliphatic and aromatic portions, and C-F stretching.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the benzylic position and within the cyclohexanone ring.
Biological Activity
There is no specific information available in the searched literature regarding the biological activity or signaling pathways of 2-(4-Fluorobenzyl)cyclohexanone. However, various derivatives of cyclohexanone have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 4-fluorobenzyl group could potentially enhance these activities by increasing cell membrane permeability and metabolic stability. Further research is required to elucidate the specific biological profile of 2-(4-Fluorobenzyl)cyclohexanone.
Conclusion
This technical guide provides an overview of the anticipated physicochemical properties of 2-(4-Fluorobenzyl)cyclohexanone based on the available data for its close structural analogs. While experimental data for the target compound is currently lacking in the public domain, the information presented here on related compounds offers a valuable starting point for researchers. The synthesis protocol and general spectral characteristics discussed can guide future experimental work on this and similar molecules. Further investigation is warranted to fully characterize 2-(4-Fluorobenzyl)cyclohexanone and to explore its potential applications in drug discovery and development.
